molecular formula C13H10N2OS3 B2690074 N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide CAS No. 312614-40-7

N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide

Cat. No. B2690074
CAS RN: 312614-40-7
M. Wt: 306.42
InChI Key: DOLALGLEPDVDEI-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in industry as well as academia . Benzothiazoles also have diverse biological activities .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies

The synthesis of related thiazole and benzothiazole derivatives often involves cyclization reactions, highlighting the versatility of thioamide compounds in heterocyclic chemistry. For instance, efficient synthesis methods in aqueous media have been developed for benzazoles, utilizing thioamidinium salts to produce benzothiazoles under environmentally benign conditions (Boeini & Najafabadi, 2009). Additionally, regioselective synthesis approaches have been explored, leading to novel thiazole derivatives through specific cyclization pathways, offering new insights into the structural manipulation of these compounds (Bakavoli, Beyzaei, Rahimizadeh, & Eshghi, 2011).

Characterization of New Compounds

Advanced characterization techniques, including IR, NMR, and mass spectroscopy, are crucial for confirming the structures of synthesized benzothiazole and thiazole derivatives. These methodologies provide a foundation for understanding the chemical behavior and potential applications of such compounds in various fields (Singh, Pratap, Butcher, & Gupta, 2014).

Biological Activities

Antimicrobial and Anticancer Properties

Several studies have investigated the biological activities of benzothiazole and thiazole derivatives, revealing their potential as antimicrobial and anticancer agents. For example, some compounds have shown promising results in inhibiting the growth of various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Tiwari et al., 2017). Additionally, the antimicrobial evaluation of these compounds suggests their utility in combating bacterial and fungal infections, further underscoring the medicinal relevance of thiazole-based compounds (Mhaske et al., 2011).

Future Directions

Thiophene and benzothiazole derivatives have shown promise in various fields of medicinal chemistry . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS3/c1-17-13-15-9-7-8(4-5-10(9)19-13)14-12(16)11-3-2-6-18-11/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLALGLEPDVDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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